2-((4-(4-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide
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Overview
Description
2-((4-(4-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, a phenylpyridine moiety, and a nitrophenylacetamide group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Core: This can be achieved through a condensation reaction involving appropriate starting materials such as 4-chlorobenzaldehyde, acetophenone, and malononitrile under basic conditions.
Thioether Formation: The pyridine derivative can then be reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-methyl-5-nitroaniline and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit a specific enzyme by binding to its active site, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
2-((4-(4-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide: Lacks the nitrophenyl group.
N-(2-methyl-5-nitrophenyl)acetamide: Lacks the pyridine and thioether groups.
Uniqueness
The unique combination of functional groups in 2-((4-(4-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
The compound 2-((4-(4-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic molecule notable for its potential biological activities. It features a thioether linkage, a pyridine ring, and various aromatic substituents, which suggest diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and preliminary findings regarding its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C27H19ClN4O3S, with a molecular weight of approximately 514.98 g/mol. The presence of functional groups such as the cyano group, chlorophenyl, and nitrophenyl moieties enhances its reactivity and potential interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C27H19ClN4O3S |
Molecular Weight | 514.98 g/mol |
Key Functional Groups | Thioether, Cyano, Nitro |
Structural Features | Pyridine ring, Aromatic rings |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The steps may include nucleophilic substitutions and cyclization reactions that leverage the functional groups present in the molecule.
Biological Activity
Preliminary studies indicate that compounds structurally similar to This compound exhibit significant biological activities, particularly in anti-inflammatory and anticancer applications. For instance:
- Anti-inflammatory Activity : In silico studies suggest potential inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. Further biological assays are necessary to confirm these activities.
- Anticancer Potential : The compound's structural components may facilitate interactions with specific receptors or enzymes involved in cancer pathways, suggesting a role in anticancer therapy.
- Antimicrobial Effects : Similar compounds have shown antimicrobial properties against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and MRSA. The presence of halogenated phenyl groups is linked to enhanced lipophilicity, aiding cellular penetration.
Case Studies and Research Findings
Research has demonstrated that compounds with similar structural frameworks exhibit varying degrees of biological activity based on their substituents:
- A study on N-(substituted phenyl)-2-chloroacetamides highlighted the importance of substituent positioning on antimicrobial efficacy against E. coli, S. aureus, and C. albicans . Compounds bearing halogenated phenyl rings were particularly effective due to their favorable pharmacokinetic properties.
- Molecular docking studies have indicated that This compound can bind effectively to proteins associated with inflammation and cancer pathways, providing insights into its potential therapeutic mechanisms .
Properties
Molecular Formula |
C27H19ClN4O3S |
---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C27H19ClN4O3S/c1-17-7-12-21(32(34)35)13-24(17)30-26(33)16-36-27-23(15-29)22(18-8-10-20(28)11-9-18)14-25(31-27)19-5-3-2-4-6-19/h2-14H,16H2,1H3,(H,30,33) |
InChI Key |
IADNTAFNTVZNRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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